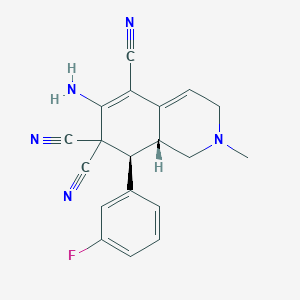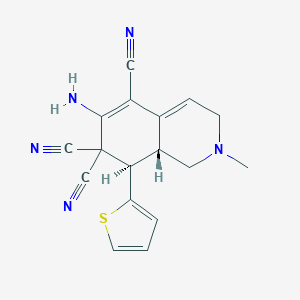![molecular formula C19H10BrI3N2O4 B391079 N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide](/img/structure/B391079.png)
N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide is a complex organic compound characterized by the presence of bromine, nitro, and iodine substituents on a benzamide framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Bromophenoxy Intermediate: The reaction of 4-bromophenol with an appropriate halogenated benzene derivative under basic conditions to form the bromophenoxy intermediate.
Nitration: The bromophenoxy intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Iodination: The nitrated intermediate undergoes iodination using iodine and an oxidizing agent such as iodic acid to introduce the iodine atoms.
Amidation: Finally, the iodinated intermediate is reacted with an appropriate amine to form the benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-{3-(4-bromophenoxy)-5-nitrophenyl}-2-fluorobenzamide
- N-{3-(4-bromophenoxy)-5-nitrophenyl}-2-chlorobenzamide
Uniqueness
N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide is unique due to the presence of three iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H10BrI3N2O4 |
|---|---|
分子量 |
790.9g/mol |
IUPAC 名称 |
N-[3-(4-bromophenoxy)-5-nitrophenyl]-2,3,5-triiodobenzamide |
InChI |
InChI=1S/C19H10BrI3N2O4/c20-10-1-3-14(4-2-10)29-15-8-12(7-13(9-15)25(27)28)24-19(26)16-5-11(21)6-17(22)18(16)23/h1-9H,(H,24,26) |
InChI 键 |
ZZVYAGSGKJBSAG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(C(=CC(=C3)I)I)I)Br |
规范 SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(C(=CC(=C3)I)I)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-benzoyl-2-phenyl-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile](/img/structure/B390999.png)
![1-benzoyl-7-chloro-2-(4-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391000.png)
![1-benzoyl-7-chloro-2-(2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391001.png)

![2-amino-4-(3-iodophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B391004.png)





![1-acetyl-2-(2-fluorophenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B391017.png)
![3-(1-adamantylcarbonyl)-2-(2-iodophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B391018.png)
